6-Ethoxybenzofuran-2-carboxylic acid CAS number and molecular weight
6-Ethoxybenzofuran-2-carboxylic acid CAS number and molecular weight
An In-Depth Technical Guide to 6-Ethoxybenzofuran-2-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Ethoxybenzofuran-2-carboxylic acid (CAS No: 108656-22-0), a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties, a proposed synthetic pathway, expected spectroscopic data, and potential applications of 6-Ethoxybenzofuran-2-carboxylic acid. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel benzofuran-based compounds for drug discovery and development.
Introduction
Benzofuran-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the benzofuran ring, in this case, an ethoxy group, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses specifically on 6-Ethoxybenzofuran-2-carboxylic acid, providing a detailed examination of its chemical and physical characteristics to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Ethoxybenzofuran-2-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 108656-22-0 | [3] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | White to Pale Yellow Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone) (Predicted) | [4] |
| pKa | Not available | N/A |
Synthesis and Purification
A plausible synthetic pathway is outlined below:
Step 1: Synthesis of 6-Ethoxycoumarin
A Pechmann condensation reaction between 4-ethoxyphenol and malic acid in the presence of a dehydrating agent like sulfuric acid would yield 6-ethoxycoumarin.
Step 2: Halogenation of 6-Ethoxycoumarin
The 6-ethoxycoumarin can be halogenated at the 3-position using a reagent such as N-bromosuccinimide (NBS) to yield 3-bromo-6-ethoxycoumarin.
Step 3: Perkin Rearrangement to 6-Ethoxybenzofuran-2-carboxylic acid
The 3-bromo-6-ethoxycoumarin can then undergo a Perkin rearrangement in the presence of a base, such as sodium hydroxide in ethanol, to yield the final product, 6-Ethoxybenzofuran-2-carboxylic acid.[5]
Experimental Protocol: Proposed Synthesis
Materials:
-
4-Ethoxyphenol
-
Malic acid
-
Concentrated Sulfuric Acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (initiator)
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Carbon Tetrachloride (or other suitable solvent)
-
Sodium Hydroxide
-
Ethanol
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 6-Ethoxycoumarin:
-
Slowly add concentrated sulfuric acid to a cooled mixture of 4-ethoxyphenol and malic acid.
-
Gently heat the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture over ice water to precipitate the 6-ethoxycoumarin.
-
Filter, wash with cold water, and dry the crude product. Recrystallize from ethanol.
-
-
Synthesis of 3-Bromo-6-ethoxycoumarin:
-
Dissolve the 6-ethoxycoumarin in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude 3-bromo-6-ethoxycoumarin.
-
-
Synthesis of 6-Ethoxybenzofuran-2-carboxylic acid:
-
Dissolve the 3-bromo-6-ethoxycoumarin in ethanol.
-
Add a solution of sodium hydroxide and reflux the mixture. The reaction can be efficiently carried out using microwave irradiation to reduce reaction times.[5]
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of approximately 1-2.
-
The 6-Ethoxybenzofuran-2-carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis Workflow Diagram
Caption: Proposed synthesis of 6-Ethoxybenzofuran-2-carboxylic acid.
Spectroscopic Data (Predicted)
While experimental spectra for 6-Ethoxybenzofuran-2-carboxylic acid were not found, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, ethoxy, and carboxylic acid protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the benzofuran ring system will appear in the aromatic region (around 7-8 ppm), with their splitting patterns determined by their coupling to adjacent protons. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the downfield region (around 160-170 ppm). The aromatic and furan carbons will resonate in the 100-160 ppm range. The carbons of the ethoxy group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹.[6] C-O stretching bands for the ether and carboxylic acid will also be present.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (206.19). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethoxy group.
Reactivity and Potential Applications
The reactivity of 6-Ethoxybenzofuran-2-carboxylic acid is primarily dictated by the carboxylic acid functional group and the electron-rich benzofuran ring system. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The benzofuran ring is susceptible to electrophilic substitution reactions.
Benzofuran-2-carboxylic acid derivatives are known to possess a wide array of biological activities. They have been investigated as:
-
Anticancer Agents: Certain benzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines.[2]
-
Antimicrobial Agents: The benzofuran scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4]
-
Enzyme Inhibitors: Benzofuran-based compounds have been explored as inhibitors for enzymes such as carbonic anhydrase.[2]
The presence of the 6-ethoxy group in the target molecule may enhance its lipophilicity, potentially improving its cell permeability and oral bioavailability, making it an interesting candidate for further investigation in drug discovery programs.
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Ethoxybenzofuran-2-carboxylic acid is not available. However, based on the SDS for similar compounds, it should be handled with care.[7][8] It is predicted to be a skin and eye irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
6-Ethoxybenzofuran-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a foundation for researchers working with this compound by summarizing its key properties, proposing a viable synthetic route, and outlining its potential in the field of medicinal chemistry. Further experimental work is warranted to fully characterize this compound and explore its biological activity.
References
-
Useful Spectroscopic Data. [Link]
- Google Patents.
-
NIST. Benzofuran-2-carboxylic acid. [Link]
-
ResearchGate. Reactivity of Benzofuran Derivatives. [Link]
-
PubMed. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. [Link]
-
PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
Sources
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- 2. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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